molecular formula C11H22N2O3 B1393210 tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate CAS No. 1023301-73-6

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B1393210
CAS No.: 1023301-73-6
M. Wt: 230.3 g/mol
InChI Key: ODOJNXXZXCRBCC-SECBINFHSA-N
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Description

®-1-N-Boc-2-methoxymethylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methoxymethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-N-Boc-2-methoxymethylpiperazine typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the methoxymethyl group. One common method involves the following steps:

    Protection of the Piperazine Nitrogen: The piperazine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N-Boc protected piperazine.

    Introduction of the Methoxymethyl Group: The N-Boc protected piperazine is then reacted with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethyl group.

Industrial Production Methods: Industrial production of ®-1-N-Boc-2-methoxymethylpiperazine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-1-N-Boc-2-methoxymethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of deprotected piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

®-1-N-Boc-2-methoxymethylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-N-Boc-2-methoxymethylpiperazine involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical transformations. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-1-N-Boc-2-methylpiperazine: Similar structure but lacks the methoxymethyl group.

    ®-1-N-Boc-2-ethylpiperazine: Similar structure with an ethyl group instead of a methoxymethyl group.

    ®-1-N-Boc-2-hydroxymethylpiperazine: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness: ®-1-N-Boc-2-methoxymethylpiperazine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, characterized by its unique structural features that influence its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent. These groups enhance the compound's stability and reactivity, allowing it to interact with various biological targets.

Property Details
Chemical Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS Number 1023301-73-6
Structural Features Piperazine core, Boc group

The biological activity of this compound is primarily attributed to its ability to participate in hydrogen bonding and other molecular interactions. The methoxymethyl group enhances the compound's solubility and facilitates its interaction with specific receptors or enzymes within biological systems.

Interaction with Molecular Targets

Research indicates that this compound can modulate various signaling pathways, particularly those involving:

  • Inflammatory Responses: The compound may influence cytokine production, as seen in studies assessing IL-6 levels following TLR7 stimulation in murine models .
  • Antitumor Activity: Compounds with similar piperazine structures have shown promise in inhibiting tumor cell growth through mechanisms such as interference with tubulin dynamics and apoptosis induction .

Antitumor Activity

Recent studies have highlighted the potential of piperazine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Compound Cell Line IC50 (µM)
This compoundMDA-MB 23134.31 - 39.78
Benzimidazole-Piperazine DerivativeU-87 MG38.29 - 42.30

These findings suggest that modifications to the piperazine structure can enhance antitumor efficacy, making it a candidate for further development in oncology .

Antimicrobial Activity

Piperazine derivatives are also being explored for their antimicrobial properties. The structural modifications in this compound potentially contribute to its effectiveness against multidrug-resistant bacteria by enhancing membrane permeability and inhibiting efflux pumps .

Case Studies

  • Inflammation Model Studies:
    In murine models, this compound was administered at varying doses to assess its impact on inflammatory markers post-TLR stimulation. Results indicated a dose-dependent reduction in IL-6 levels, suggesting anti-inflammatory potential .
  • Cancer Cell Line Evaluation:
    A series of experiments evaluated the cytotoxicity of various piperazine derivatives against human cancer cell lines, establishing that compounds with structural similarities to this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJNXXZXCRBCC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679630
Record name tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023301-73-6
Record name tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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